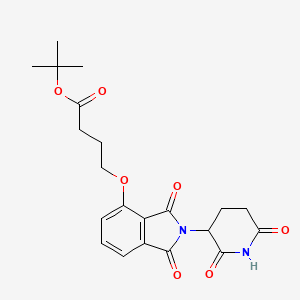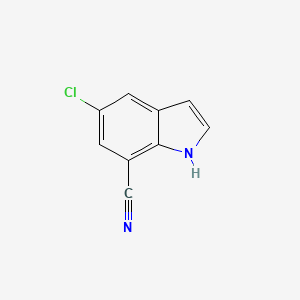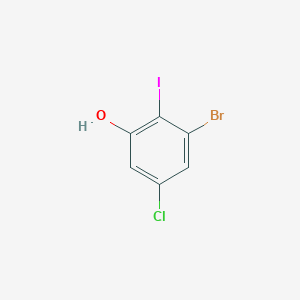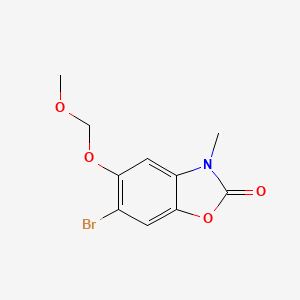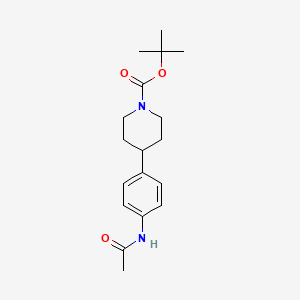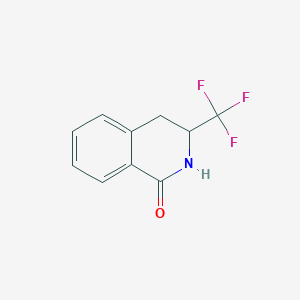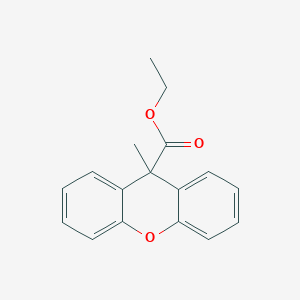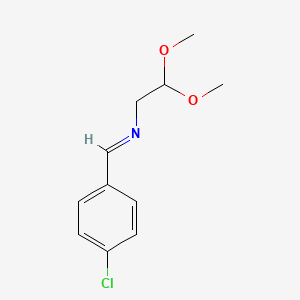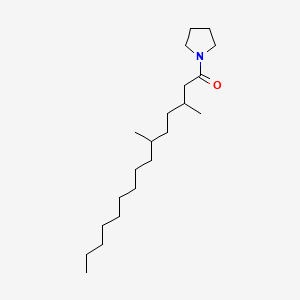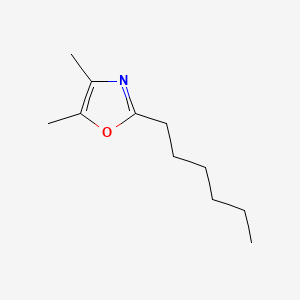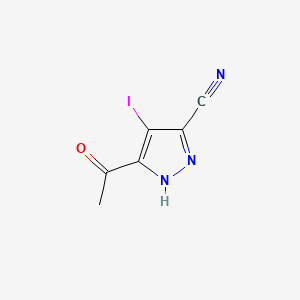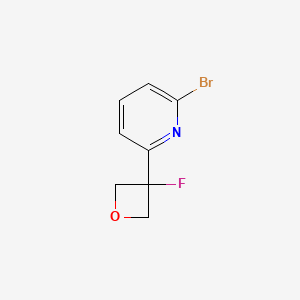
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is a chemical compound characterized by a bromine atom and a fluorooxetan-3-yl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the bromine and fluorooxetan-3-yl groups. Common synthetic routes include halogenation reactions and nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a higher oxidation state.
Reduction: Reduction of the pyridine ring or the fluorooxetan-3-yl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions typically use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can produce this compound oxide.
Reduction can yield this compound hydride.
Substitution can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is unique due to its specific structural features. Similar compounds include:
2-Bromo-6-(3-chlorooxetan-3-yl)pyridine
2-Bromo-6-(3-methoxyoxetan-3-yl)pyridine
2-Bromo-6-(3-ethoxyoxetan-3-yl)pyridine
These compounds differ in the substituents attached to the oxetan ring, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-bromo-6-(3-fluorooxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5H2 |
InChI Key |
HAUBZRNURRDPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


